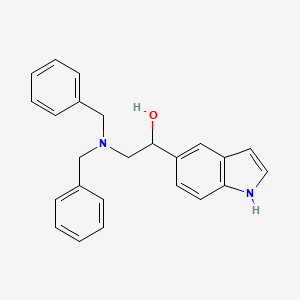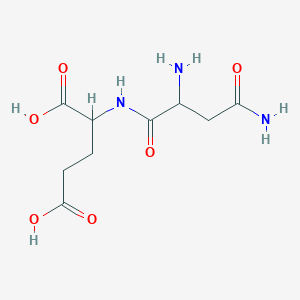
Fmoc-Val-Gly(DMB)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Val-Gly(DMB)-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a valine-glycine dipeptide, with a dimethoxybenzyl (DMB) group attached to the glycine residue. This compound is primarily used in solid-phase peptide synthesis to protect the amino groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Gly(DMB)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The Fmoc-protected valine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
DMB Protection: The glycine residue is protected with a dimethoxybenzyl group using dimethoxybenzyl chloride (DMB-Cl) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis process.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using secondary amines like piperidine, while the DMB group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
DMB Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products Formed:
Fmoc Deprotection: Val-Gly(DMB)-OH
DMB Deprotection: Val-Gly-OH
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Val-Gly(DMB)-OH is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for use in diagnostics and therapeutics.
作用机制
Mechanism: The primary function of Fmoc-Val-Gly(DMB)-OH is to protect the amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the DMB group protects the glycine residue.
Molecular Targets and Pathways: The compound itself does not have a specific biological target or pathway, as its primary role is in the chemical synthesis of peptides.
相似化合物的比较
Fmoc-Val-Gly-OH: Similar to Fmoc-Val-Gly(DMB)-OH but without the DMB protection on the glycine residue.
Boc-Val-Gly(DMB)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for amino protection.
Uniqueness: this compound is unique in its dual protection strategy, which allows for selective deprotection and sequential peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required.
属性
分子式 |
C30H32N2O7 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid |
InChI |
InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1 |
InChI 键 |
KIBKURPQZJBZSU-NDEPHWFRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


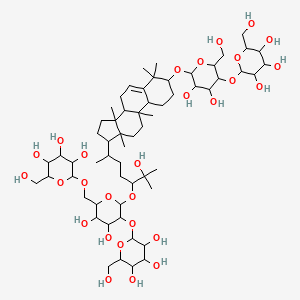
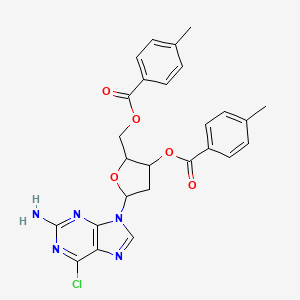
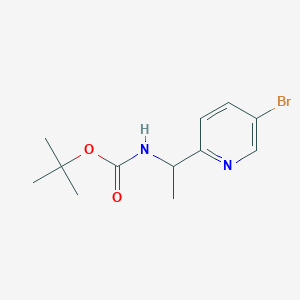

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)


